molecular formula C26H31N5O2 B11301501 4-(tert-butyl)-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-(tert-butyl)-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11301501
M. Wt: 445.6 g/mol
InChI Key: TXXDDBKWHFVCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide and contains a morpholine ring, which is a common feature in many biologically active molecules. This compound has been studied for its inhibitory effects on specific enzymes and its potential therapeutic applications.

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C26H31N5O2/c1-18-17-23(30-25(27-18)31-13-15-33-16-14-31)28-21-9-11-22(12-10-21)29-24(32)19-5-7-20(8-6-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3,(H,29,32)(H,27,28,30)

InChI Key

TXXDDBKWHFVCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Introduction of the morpholine ring: This step involves the reaction of the pyrimidine intermediate with morpholine under suitable conditions.

    Coupling with benzamide: The final step involves coupling the morpholine-pyrimidine intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on specific enzymes, particularly kinases.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and autoimmune disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects in diseases where the enzyme is overactive.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Known for its enzyme inhibitory properties.

    4-TERT-BUTYL-N-(4-{[6-METHYL-2-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Similar structure but with a piperidine ring instead of morpholine.

    4-TERT-BUTYL-N-(4-{[6-METHYL-2-(PYRROLIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Contains a pyrrolidine ring, which may alter its biological activity.

Uniqueness

The uniqueness of 4-TERT-BUTYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE lies in its specific structure, which allows it to interact with certain enzymes with high specificity. The presence of the morpholine ring is particularly important for its binding affinity and inhibitory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.